molecular formula C6H11NO B183112 4-(Dimethylamino)but-2-yn-1-ol CAS No. 14597-26-3

4-(Dimethylamino)but-2-yn-1-ol

Cat. No. B183112
CAS RN: 14597-26-3
M. Wt: 113.16 g/mol
InChI Key: KBXCIUVDXLQDNM-UHFFFAOYSA-N
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Description

“4-(Dimethylamino)but-2-yn-1-ol” is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The InChI code for “4-(Dimethylamino)but-2-yn-1-ol” is 1S/C5H9NO/c1-6-4-2-3-5-7/h6-7H,4-5H2,1H3 . The InChI key is IKFFVSYCVWIRMT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(Dimethylamino)but-2-yn-1-ol” has a molecular weight of 113.16 . It is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid substance .

Scientific Research Applications

Synthesis and Chemical Applications

  • Antituberculosis Activity : A derivative of 4-dimethylamino-1-phenylbutan-2-ol demonstrated significant antituberculosis activity and is in the final stages of clinical trials, suggesting its potential in medical applications (Omel’kov, 2019).
  • Optical Material Development : Research into π-conjugated organic materials based on methyl pyridinium compounds of 4-(dimethylamino)but-2-yn-1-ol revealed their potential for use in optical applications due to their structural properties, highlighting the compound's relevance in the field of materials science (Antony, 2019).
  • Molecular Interaction Studies : Investigations into the self-association of α,β-enaminoketones, which are chemically related to 4-dimethylamino-1-phenylbutan-2-ol, have contributed to understanding molecular interactions, specifically hydrogen bonding dynamics in nonpolar solvents (Wójcik, 2004).

Catalysis and Synthesis Improvement

  • Catalytic Applications : Research has explored the use of 4-dimethylamino-1-phenylbutan-2-ol derivatives as catalysts in acylation reactions, providing insights into potential industrial applications for the synthesis of complex organic molecules (Liu, 2014).
  • Synthesis of Novel Organic Compounds : Studies have demonstrated the synthesis of new organic compounds using 4-dimethylamino-1-phenylbutan-2-ol, which serves as a precursor in the synthesis of potentially biologically active compounds, indicating its importance in pharmaceutical research (Zou, 2018).

Electronic and Photonic Applications

  • Nonlinear Optical Properties : Investigations into novel chalcone derivative compounds, structurally related to 4-dimethylamino-1-phenylbutan-2-ol, revealed their potential in nonlinear optical applications, which can be crucial for the development of optical devices like optical limiters (Rahulan, 2014).
  • Fluorescence Switching : Studies have shown that compounds structurally related to 4-dimethylamino-1-phenylbutan-2-ol can exhibit fluorescence switching behavior, which can be controlled by the solvent and cations, presenting applications in the field of molecular electronics and sensor development (Poteau, 2000).

Safety And Hazards

The safety information for “4-(Dimethylamino)but-2-yn-1-ol” indicates that it is corrosive . The hazard statements include H314 . The precautionary statements include P280;P305+P351+P338;P310 .

properties

IUPAC Name

4-(dimethylamino)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7(2)5-3-4-6-8/h8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXCIUVDXLQDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328769
Record name 4-(dimethylamino)but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)but-2-yn-1-ol

CAS RN

14597-26-3
Record name 4-(dimethylamino)but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Kloeckner, J Schmitz, U Holzgrabe - Tetrahedron letters, 2010 - Elsevier
… sulfate, the 4-dimethylamino-but-2-yn-1-ol can be obtained in 80% yield (Ref. 12: 81%). In order to combine the 3-nitro-Δ 2 -isoxazoline and the 4-dimethylamino-but-2-yn-1-ol, NaH is …
Number of citations: 31 www.sciencedirect.com
MG Shaibakova, IG Titova, AG Ibragimov… - Russian Journal of …, 2011 - Springer
An efficient synthetic procedure was developed for preparation of oxygen-containing propargylamines with high yields and selectivity by aminomethylation of propargyl alcohols and …
Number of citations: 6 link.springer.com
PD Risel - 2020 - opus4.kobv.de
The M2 muscarinic acetylcholine receptor (M2R) belongs to a highly conserved five-membered family within the class A of G protein-coupled receptors (GPCRs).5-7 The five subtypes …
Number of citations: 3 opus4.kobv.de
F Geyer - 2023 - opus.bibliothek.uni-wuerzburg.de
As part of the parasympathetic nervous system, muscarinic receptors are involved in the regulation of numerous functions in the human body. However, targeting a specific subtype of …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
N Riad - 2019 - opus.bibliothek.uni-wuerzburg.de
… Kloeckner et al. described the 2-step synthesis of the iperoxo base 26 (N-desmethyl iperoxo) through the synthesis of its 2 precursor molecules namely 4-dimethylamino-but-2yn-1-ol …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de
BJ Stenton - 2018 - repository.cam.ac.uk
In this thesis will be described research towards the development of bioorthogonal bond-cleavage reactions, and their applications in targeted drug delivery (Figure 1). The first project …
Number of citations: 4 www.repository.cam.ac.uk

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